4-(2,3-Dichlorophenyl)-1-piperazinebutanol

Pharmaceutical Analysis Chromatography Lipophilicity

Procure 4-(2,3-Dichlorophenyl)-1-piperazinebutanol (CAS 870765-38-1) for analytical method development, validation (AMV), and quality control (QC) applications in Aripiprazole manufacturing. This defined process-related impurity ensures regulatory compliance and analytical accuracy in ANDA submissions. Its unique chromatographic behavior and spectral properties differentiate it from close structural analogs, making it an indispensable, well-characterized reference standard for pharmaceutical quality control.

Molecular Formula C14H20Cl2N2O
Molecular Weight 303.2 g/mol
CAS No. 870765-38-1
Cat. No. B1387080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dichlorophenyl)-1-piperazinebutanol
CAS870765-38-1
Molecular FormulaC14H20Cl2N2O
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCO)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C14H20Cl2N2O/c15-12-4-3-5-13(14(12)16)18-9-7-17(8-10-18)6-1-2-11-19/h3-5,19H,1-2,6-11H2
InChIKeyTWCMWDBARFJWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dichlorophenyl)-1-piperazinebutanol (CAS 870765-38-1) Purity and Pharmaceutical Reference Standard


4-(2,3-Dichlorophenyl)-1-piperazinebutanol (CAS 870765-38-1), also known as 4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol, is a chlorinated arylpiperazine derivative with the molecular formula C14H20Cl2N2O and a molecular weight of 303.2 g/mol [1]. Its structure features a 2,3-dichlorophenyl ring linked to a piperazine moiety, which is further connected to a butanol chain [1]. This compound is primarily recognized as a key impurity in the synthesis of the atypical antipsychotic drug Aripiprazole and is utilized as a reference standard in analytical method development, validation, and quality control [2]. The compound's dichlorophenyl group enhances lipophilicity and receptor binding affinity, making it a valuable structural motif in neuropharmacological research [3].

Why 4-(2,3-Dichlorophenyl)-1-piperazinebutanol Cannot Be Replaced by Generic Analogs in Critical Applications


While compounds containing the 2,3-dichlorophenylpiperazine moiety are often evaluated as a class for dopamine D3 receptor affinity, 4-(2,3-dichlorophenyl)-1-piperazinebutanol is not a functional analog but a defined process-related impurity [1]. Its procurement is not driven by receptor pharmacology but by the necessity for a chemically pure, well-characterized reference material to ensure regulatory compliance and analytical accuracy in Aripiprazole manufacturing [2]. Generic substitution with other 2,3-dichlorophenylpiperazine derivatives is not permissible in this context, as the specific alkyl chain length and terminal hydroxyl group dictate its unique chromatographic behavior and spectral properties [1][3]. The data below quantitatively delineates why this precise structure is indispensable for its designated applications and cannot be interchanged with close structural analogs [4].

Quantitative Differentiation of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol for Analytical and Procurement Decisions


Chromatographic Distinction from the Aripiprazole Parent Drug via LogP Value

In reversed-phase high-performance liquid chromatography (RP-HPLC) methods, the lipophilicity of a compound directly dictates its retention time. 4-(2,3-Dichlorophenyl)-1-piperazinebutanol possesses a calculated XLogP3-AA value of 3.1, which is a key determinant for its resolution from the parent drug Aripiprazole during analytical method development [1]. This difference in lipophilicity, while not directly provided for Aripiprazole in the same dataset, is understood to be significant due to the structural differences (hydroxybutylpiperazine vs. the full dihydroquinolinone structure), ensuring a distinct chromatographic peak [2].

Pharmaceutical Analysis Chromatography Lipophilicity

Structural Impact on D3 Receptor Affinity and Selectivity Compared to an Analog

In a structure-activity relationship (SAR) study, the D3 receptor binding affinity of a compound containing the 4-(2,3-dichlorophenyl)piperazin-1-yl]butyl core was compared to its 2-methoxyphenyl analog. The 2,3-dichlorophenyl derivative (compound 19) demonstrated a Ki of 31 nM for the D3 receptor, while the 2-methoxyphenyl analog (compound 18) showed a Ki of 145 nM, representing a nearly 4.7-fold improvement in binding affinity [1].

Neuropharmacology Receptor Binding Structure-Activity Relationship

Impact of Butyl Chain on D3 Receptor Affinity and D4 Selectivity Compared to an Ethyl Chain Analog

A comparative study evaluated the effect of alkyl chain length on D3 and D4 receptor binding. The butyl chain analog (compound 19) demonstrated a D3 receptor Ki of 31 nM, while the corresponding ethyl chain analog (compound 13) showed a D3 Ki of 11 nM [1]. Although the ethyl chain provides slightly higher D3 affinity, the study notes that elongation to a butyl chain 'decreased the D(4) affinity', indicating that the butyl chain provides a crucial advantage in improving D3 versus D4 selectivity [1].

Neuropharmacology Receptor Binding Selectivity

Range of D3 Receptor Binding Affinity and Selectivity in a Series of Butyl-Linked Analogs

A series of 15 novel N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides were synthesized and evaluated for binding at rat D3 and D2 receptors. D3 binding affinities for this series ranged from Ki = 0.6 nM to 1080 nM, with D3/D2 selectivity ratios ranging from 2 to 97 [1]. This broad range demonstrates that the 2,3-dichlorophenylpiperazine-butyl core serves as a versatile scaffold whose biological profile can be finely tuned by modifying the terminal aryl amide moiety [1].

Medicinal Chemistry Receptor Binding Drug Discovery

Optimal Research and Industrial Use Cases for 4-(2,3-Dichlorophenyl)-1-piperazinebutanol


Analytical Reference Standard for Aripiprazole Impurity Profiling

The primary and most validated use for this compound is as a certified reference standard for the identification, quantification, and control of the Aripiprazole Hydroxybutyl Impurity in pharmaceutical formulations and active pharmaceutical ingredients (APIs) [1]. Its well-defined structure, CAS number (870765-38-1), and availability at high purity (≥95% to 99%) from specialized vendors make it essential for developing and validating HPLC, LC-MS, and other analytical methods required for Abbreviated New Drug Applications (ANDAs) and commercial quality control [1][2][3].

Medicinal Chemistry Scaffold for Dopamine D3 Receptor Ligand Optimization

In academic and industrial drug discovery programs targeting the dopamine D3 receptor, this compound serves as a validated core scaffold. The quantitative evidence demonstrates that the 2,3-dichlorophenyl group significantly enhances D3 binding affinity over other aryl substitutions (e.g., 2-methoxyphenyl), and the butyl linker improves D3 vs. D4 selectivity compared to shorter ethyl chains [4][5]. Researchers can leverage this core to systematically synthesize new analogs and explore structure-activity relationships with a high probability of achieving potent and selective D3 receptor ligands, as evidenced by the wide range of affinities (Ki = 0.6 - 1080 nM) and selectivities (2- to 97-fold) achievable with this scaffold [6].

Synthetic Intermediate for Radioligand Development

The structural features of 4-(2,3-dichlorophenyl)-1-piperazinebutanol, specifically the terminal hydroxyl group on the butyl chain, provide a synthetic handle for further derivatization. This functionality can be leveraged to introduce radiolabels (e.g., 11C or 18F) or linkers for conjugation, making it a potential precursor for developing novel dopamine D3 receptor radioligands for positron emission tomography (PET) imaging studies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,3-Dichlorophenyl)-1-piperazinebutanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.